7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
7-methylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHWQHXTRQQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of 2-(Aminomethyl)pyridine with Acyl Chlorides Followed by Haloform Cleavage
A novel and efficient method reported in 2016 involves the initial reaction of 2-(aminomethyl)pyridine with acyl chlorides to form intermediate imidazo[1,5-a]pyridin-1-ylethanones. These intermediates are then converted into the target carboxylic acids through a one-pot treatment with trifluoroacetic anhydride followed by haloform cleavage.
- Starting Materials: 2-(Aminomethyl)pyridine and appropriate acyl chlorides.
- Intermediate Formation: 2,2,2-Trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones.
- Conversion: Haloform cleavage converts the intermediate to imidazo[1,5-a]pyridine-1-carboxylic acids.
- Yields: High preparative yields reported.
- Advantages: This method is efficient, scalable, and avoids harsh conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of intermediate | 2-(Aminomethyl)pyridine + Acyl chloride | 2,2,2-Trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones |
| One-pot treatment | Trifluoroacetic anhydride | Activation for haloform cleavage |
| Haloform cleavage | Basic conditions (e.g., NaOH) | Conversion to 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid |
This approach was detailed in a 2016 publication in Synthesis by Thieme, highlighting its novelty and efficiency.
Intermolecular Ritter-Type Reaction Methodology
A more recent strategy (2024) involves the use of intermolecular Ritter-type reactions catalyzed by bismuth triflate (Bi(OTf)3) in the presence of p-TsOH·H2O. This method synthesizes imidazo[1,5-a]pyridines including derivatives that can be further functionalized to carboxylic acids.
- Catalyst: Bi(OTf)3 (5 mol%)
- Acid: p-TsOH·H2O (7.5 equivalents)
- Solvent: 1,2-Dichloroethane (DCE)
- Temperature: 150 °C, overnight
- Workup: Quenching with saturated NaHCO3, extraction with ethyl acetate, drying over Na2SO4, and purification by silica gel chromatography.
| Parameter | Details |
|---|---|
| Starting Material | Imidazo[1,5-a]pyridine derivatives |
| Catalyst | Bi(OTf)3 (5 mol%) |
| Acid | p-TsOH·H2O (7.5 equiv) |
| Solvent | DCE (0.3 M) |
| Temperature & Time | 150 °C, overnight |
| Purification | Silica gel chromatography |
This method offers a strategic route to diverse imidazo[1,5-a]pyridine derivatives, which can be adapted for carboxylic acid synthesis by further oxidation or functional group transformation.
Hydrolysis of Methyl Imidazo[1,5-a]pyridine-1-carboxylate
Another classical approach to obtain the carboxylic acid involves hydrolysis of the corresponding methyl ester under acidic conditions.
- Dissolve methyl imidazo[1,5-a]pyridine-1-carboxylate in 37% hydrochloric acid.
- Heat the mixture at 50 °C for 64 hours.
- Concentrate the reaction mixture to dryness.
- Dry the residue under vacuum to yield the carboxylic acid as a solid.
Yield: Approximately 100% reported.
Characterization: The product shows characteristic NMR signals consistent with the structure and a molecular ion peak at m/z 163 (M+1).
| Step | Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | 37% HCl, 50 °C, 64 h | Conversion to 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid |
| Isolation | Concentration and vacuum drying | Solid product, high purity |
This method is straightforward and reliable but requires prolonged reaction time and strong acid conditions.
Summary Table of Preparation Methods
Research Findings and Analysis
- The acyl chloride route with haloform cleavage provides an efficient and high-yielding synthesis of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid, minimizing purification steps and enabling scalability.
- The Ritter-type reaction expands the synthetic toolbox by allowing functional group diversity and catalytic efficiency, though it requires higher temperatures and careful control of reaction parameters.
- The acid hydrolysis method remains a gold standard for converting esters to acids, offering near-quantitative yields, but at the cost of longer reaction times and the use of strong acid.
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the pyridine ring, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Halogenating Agents: N-Bromosuccinimide for substitution reactions.
Major Products:
N-Oxides: Formed through oxidation.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Halogenated Derivatives: Produced via substitution reactions.
Scientific Research Applications
Chemistry
7-MIPCA serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Cyclization Reactions: Used to form other imidazo compounds.
- Functionalization: Acts as a precursor for introducing different functional groups, enhancing its utility in synthetic organic chemistry.
Biological Research
In biological studies, 7-MIPCA has been investigated for its potential roles as:
- Enzyme Inhibitor: It has shown promise in inhibiting specific enzymes, which could lead to therapeutic applications.
- Receptor Modulator: Research indicates potential interactions with receptors that may affect various biological pathways.
Medicinal Chemistry
The compound has been explored for its pharmacological properties, including:
- Anti-Cancer Activity: Studies have indicated that 7-MIPCA may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects: Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
Materials Science
In materials science, 7-MIPCA is utilized in the development of novel materials:
- Optoelectronic Devices: Its unique electronic properties make it suitable for applications in sensors and other optoelectronic components.
- Polymer Development: It can be incorporated into polymer matrices to enhance material properties.
Case Studies
Several studies have highlighted the applications of 7-MIPCA:
-
Enzyme Inhibition Study:
- Researchers investigated the inhibitory effects of 7-MIPCA on specific kinases involved in cancer pathways. The results indicated a significant reduction in kinase activity, suggesting potential as a therapeutic agent against cancer.
-
Antimicrobial Activity Evaluation:
- A study tested 7-MIPCA against various bacterial strains. The compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
-
Material Properties Enhancement:
- In a project focused on developing new polymers, researchers incorporated 7-MIPCA into polymer blends. The resulting materials exhibited improved thermal stability and mechanical properties compared to standard polymers.
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial research, it has been shown to inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic pathways. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-methylimidazo[1,5-a]pyridine-1-carboxylic acid with derivatives differing in substituents, functional groups, and structural isomerism. Key findings are summarized in Table 1.
Substituent Effects: Bromo vs. Methyl vs. Chloro Derivatives
- 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS N/A): This brominated analog (C₇H₅BrN₂O₂, MW: 240.9 g/mol) is synthesized from a 7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde precursor using AgNO₃/NaOH oxidation, yielding 61% . The bromo group enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions. For example, it is coupled with amines to form amide derivatives like 7-bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide, a GSK-3β inhibitor with MW 395.1 g/mol and 56% yield . Comparison: The bromo substituent increases molecular weight by ~80 g/mol compared to the methyl analog and enables further functionalization, which is critical in drug discovery.
- Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 885271-54-5): This ester derivative (C₁₀H₉ClN₂O₂, MW: 224.64 g/mol) replaces the carboxylic acid with an ethyl ester and introduces a chloro substituent at the 5-position. It is synthesized with ≥95% purity but is listed as a discontinued product .
Positional Isomerism: Carboxylic Acid vs. Methyl Substituent Placement
- 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid (CAS N/A) :
This positional isomer shifts the methyl group to the 1-position and the carboxylic acid to the 7-position. While synthetic details are unavailable, such isomerism alters the molecule’s electronic profile and hydrogen-bonding capacity, which could impact binding to biological targets .
Functional Group Modifications: Carboxylic Acid vs. Ester vs. Amide
- Imidazo[1,5-a]pyridine-1-carboxaldehyde (CAS 56671-67-1) :
The aldehyde precursor (MW: 146.14 g/mol) is oxidized to form carboxylic acid derivatives. Its InChIKey (FBNBTPDUMOHHFF-UHFFFAOYSA-N ) confirms structural similarity to the target compound . - Amide Derivatives: As demonstrated in , converting the carboxylic acid to an amide (e.g., compound 21) increases molecular weight and introduces hydrogen-bond donors/acceptors, critical for target engagement in kinase inhibition .
Table 1: Comparative Analysis of Imidazo[1,5-a]pyridine Derivatives
Biological Activity
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[1,5-a]pyridine class, which is known for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is C₉H₈N₂O₂. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
Antitumor Activity
Research has highlighted the potential of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid as an inhibitor of the bromodomain and extraterminal (BET) family proteins, particularly BRD4. In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, a study reported that certain derivatives had IC₅₀ values as low as 0.57 μM against BRD4-sensitive cell lines such as HL-60 and MV4-11, indicating robust antitumor potential .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. It has been tested against Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MICs) as low as 0.004 μM against replicating strains . This activity positions it as a potential candidate for treating multidrug-resistant tuberculosis.
Enzyme Inhibition
In biochemical research, 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid has been explored for its enzyme inhibition capabilities. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), with IC₅₀ values ranging from 0.2 to 50 μM across various derivatives . This suggests its potential utility in treating conditions related to cholinergic dysfunction.
Structure-Activity Relationship (SAR)
Understanding the SAR of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is crucial for optimizing its biological activity. Molecular docking studies have revealed how structural modifications can enhance binding affinity to target proteins like BRD4 and AChE .
Case Studies
Q & A
Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
